![molecular formula C20H27N3O4 B2758165 4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid CAS No. 1048016-18-7](/img/structure/B2758165.png)
4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid
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Description
4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure/DIC for the synthesis of α-ketoamide derivatives, showcasing the chemical versatility of similar compounds in generating novel derivatives with high purity and yield. This method emphasizes the efficiency of using specific reagents for synthesizing complex molecules that may have biological significance [El‐Faham et al., 2013].
Characterization and Antioxidant Activities
Ikram et al. (2015) focused on synthesizing and characterizing transition metal complexes of a novel amino acid bearing Schiff base ligand. Their research highlighted the antioxidant properties and selective xanthine oxidase inhibitory activities of these compounds, indicating potential therapeutic applications [Ikram et al., 2015].
Biological Activities and Molecular Modeling
Research into the synthesis and biological activities of 5-deazaaminopterin analogues bearing substituents by Su et al. (1988) revealed less activity than methotrexate against certain cell lines in tissue culture, suggesting nuanced biological effects of these compounds that merit further investigation [Su et al., 1988].
Advanced Materials Application
Raju et al. (2015) synthesized and characterized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, conducting comprehensive studies including FT-IR, molecular structure, and NBO analysis. This research underscores the importance of such compounds in the development of materials with unique electrical properties, potentially applicable in nanotechnology and material science [Raju et al., 2015].
properties
IUPAC Name |
4-(4-acetamidoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14(24)22-16-7-9-17(10-8-16)23-19(25)13-18(20(26)27)21-12-11-15-5-3-2-4-6-15/h5,7-10,18,21H,2-4,6,11-13H2,1H3,(H,22,24)(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYCBFNVOLAVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid |
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